molecular formula C28H50O8 B14736422 Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate CAS No. 6628-72-4

Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate

Cat. No.: B14736422
CAS No.: 6628-72-4
M. Wt: 514.7 g/mol
InChI Key: ZSNKERFBKVLEPN-UHFFFAOYSA-N
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Description

Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate is a chemical compound with the molecular formula C28H50O8 and a molecular weight of 514.7 g/mol . It is known for its unique structure, which includes two ester groups derived from hexanedioic acid and octan-2-ol. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate typically involves the esterification of hexanedioic acid with octan-2-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Hexanedioic acid and octan-2-ol.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkages, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the production of polymers and as a plasticizer in various materials.

Mechanism of Action

The mechanism of action of Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate involves its interaction with biological molecules through its ester linkages. These ester bonds can be hydrolyzed by esterases, leading to the release of hexanedioic acid and octan-2-ol. The released products can then participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate is unique due to its specific ester linkages and the combination of hexanedioic acid and octan-2-ol. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

6628-72-4

Molecular Formula

C28H50O8

Molecular Weight

514.7 g/mol

IUPAC Name

bis(1-octan-2-yloxy-1-oxopropan-2-yl) hexanedioate

InChI

InChI=1S/C28H50O8/c1-7-9-11-13-17-21(3)33-27(31)23(5)35-25(29)19-15-16-20-26(30)36-24(6)28(32)34-22(4)18-14-12-10-8-2/h21-24H,7-20H2,1-6H3

InChI Key

ZSNKERFBKVLEPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC(=O)C(C)OC(=O)CCCCC(=O)OC(C)C(=O)OC(C)CCCCCC

Origin of Product

United States

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